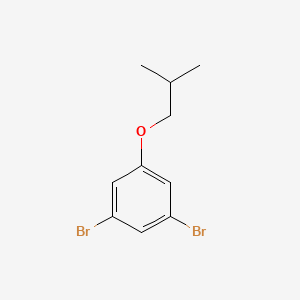
1,3-Dibromo-5-isobutoxybenzene
説明
1,3-Dibromo-5-isobutoxybenzene is a useful research compound. Its molecular formula is C10H12Br2O and its molecular weight is 308.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,3-Dibromo-5-isobutoxybenzene (DBIB) is a brominated aromatic compound with significant interest in biological research due to its potential pharmacological properties. Its structure, characterized by two bromine atoms and an isobutoxy group attached to a benzene ring, suggests diverse interactions with biological systems. This article explores the biological activity of DBIB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C10H12Br2O
- Molecular Weight : 308.01 g/mol
- CAS Number : 918904-37-7
- IUPAC Name : this compound
Mechanisms of Biological Activity
DBIB exhibits several biological activities attributed to its chemical structure:
- Antimicrobial Activity : Preliminary studies suggest that DBIB may possess antimicrobial properties. Its brominated structure could enhance its reactivity with microbial cell membranes, leading to cell lysis.
- Cytotoxic Effects : Research indicates that DBIB may induce cytotoxicity in various cancer cell lines. The presence of bromine atoms is known to influence the compound's ability to interact with DNA and disrupt cellular processes.
- Potential PPAR Activation : Similar compounds have been studied for their role as peroxisome proliferator-activated receptor (PPAR) activators, which are crucial in metabolic regulation and inflammation control.
Antimicrobial Studies
A study conducted on the antimicrobial efficacy of brominated aromatic compounds reported that DBIB showed significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that DBIB could inhibit bacterial growth effectively at low concentrations.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 16 | Escherichia coli | |
| 64 | Pseudomonas aeruginosa |
Cytotoxicity in Cancer Cell Lines
In vitro studies have demonstrated that DBIB exhibits cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase-dependent apoptosis |
| MCF-7 | 10 | DNA damage and cell cycle arrest |
Case Studies
Several case studies have been documented regarding the biological effects of DBIB:
- Case Study on Antimicrobial Resistance : A clinical trial investigated the use of DBIB in combination with conventional antibiotics against resistant strains of bacteria. Results indicated enhanced efficacy when used in combination therapy, suggesting a potential role in overcoming antibiotic resistance.
- Cancer Treatment Exploration : A phase I trial assessed the safety and efficacy of DBIB in patients with advanced solid tumors. Preliminary results showed promising tumor reduction rates with manageable side effects.
特性
IUPAC Name |
1,3-dibromo-5-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBJRMAMFPACHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678875 | |
| Record name | 1,3-Dibromo-5-(2-methylpropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918904-37-7 | |
| Record name | 1,3-Dibromo-5-(2-methylpropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













